molecular formula C28H20N8O B10933044 2-{1-[(4-Biphenylyloxy)methyl]-1H-pyrazol-3-YL}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

2-{1-[(4-Biphenylyloxy)methyl]-1H-pyrazol-3-YL}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10933044
M. Wt: 484.5 g/mol
InChI Key: SJLCJVAEUDYAHJ-UHFFFAOYSA-N
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Description

2-{1-[(4-Biphenylyloxy)methyl]-1H-pyrazol-3-YL}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer treatment due to their ability to inhibit cyclin-dependent kinases (CDKs) such as CDK2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-Biphenylyloxy)methyl]-1H-pyrazol-3-YL}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves multiple steps, starting from the preparation of the pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold. This scaffold can be synthesized through the reaction of 3-amino-1,2,4-triazole with various aldehydes under reflux conditions in the presence of a catalytic amount of piperidine . The resulting intermediate is then reacted with 4-biphenylyloxy methyl bromide to obtain the final compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-Biphenylyloxy)methyl]-1H-pyrazol-3-YL}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Properties

Molecular Formula

C28H20N8O

Molecular Weight

484.5 g/mol

IUPAC Name

10-phenyl-4-[1-[(4-phenylphenoxy)methyl]pyrazol-3-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C28H20N8O/c1-3-7-20(8-4-1)21-11-13-23(14-12-21)37-19-34-16-15-25(32-34)26-31-28-24-17-30-36(22-9-5-2-6-10-22)27(24)29-18-35(28)33-26/h1-18H,19H2

InChI Key

SJLCJVAEUDYAHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCN3C=CC(=N3)C4=NN5C=NC6=C(C5=N4)C=NN6C7=CC=CC=C7

Origin of Product

United States

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